Trimipramine-D3 Maleate

Catalog No.
S862456
CAS No.
1185245-93-5
M.F
C24H30N2O4
M. Wt
413.532
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimipramine-D3 Maleate

CAS Number

1185245-93-5

Product Name

Trimipramine-D3 Maleate

IUPAC Name

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine

Molecular Formula

C24H30N2O4

Molecular Weight

413.532

InChI

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D3;

InChI Key

YDGHCKHAXOUQOS-QWPULOJDSA-N

SMILES

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O

Synonyms

10,11-Dihydro-N,β-dimethyl-N-(methyl-d3)-5H-dibenz[b,f]azepine-5-propanamine (2Z)-2-butenedioate; Surmontil-d3 Maleate; Trimeprimine-d3 Maleate; Trimeprimine-d3 Monomaleate;

Internal Standard for Quantifying Trimipramine

Trimipramine-D3 Maleate is not a drug itself but a scientific tool used in research. It is a specifically designed internal standard for the quantification of Trimipramine, a tricyclic antidepressant medication. Internal standards are compounds with similar chemical properties to the target analyte (Trimipramine) but with a specific modification, often involving the addition of a stable isotope like Deuterium (D) in this case. This slight difference allows researchers to distinguish the target molecule from potential interferences in the sample matrix during analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) [].

Research Applications of Trimipramine

While Trimipramine-D3 Maleate itself has no direct research applications, the original molecule, Trimipramine, is being investigated in various scientific fields. Here are some examples:

  • Understanding the mechanisms of depression: Studies are exploring how Trimipramine affects brain chemistry and its potential role in regulating neurotransmitters like serotonin, which is implicated in depression [].
  • Animal models of behavioral disorders: Researchers use Trimipramine in animal models to study its effects on behaviors related to depression, anxiety, and pain perception [, ].
  • Drug development: Scientists are investigating Trimipramine's potential for developing new and improved treatments for depression and other mental health conditions [].

Importance of Isotope-Labeled Internal Standards

The use of isotope-labeled internal standards like Trimipramine-D3 Maleate is crucial for accurate and reliable quantification of target analytes in various research settings. These standards help to:

  • Correct for variations in sample preparation and instrument response: By comparing the signal intensity of the target molecule with the internal standard, researchers can account for any fluctuations that might occur during the analytical process, leading to more precise measurements [].
  • Improve the sensitivity of the analysis: Internal standards can enhance the detection limit of the target analyte, allowing researchers to identify even very low concentrations present in the sample [].

Trimipramine-D3 Maleate is a derivative of trimipramine, a tricyclic antidepressant known for its effectiveness in treating major depressive disorders. The compound is characterized by the incorporation of deuterium isotopes, which are stable heavy isotopes of hydrogen, enhancing its utility in pharmacokinetic studies and metabolic research. Trimipramine-D3 Maleate selectively binds to the serotonin transporter (5-HT transporter) with a higher affinity than to norepinephrine and dopamine transporters, making it a valuable tool in understanding serotonin-related pathways in the brain .

Typical of tricyclic antidepressants. Key reactions include:

  • Oxidation: Trimipramine-D3 can be oxidized to form N-oxides, which may influence its pharmacological activity.
  • Hydrolysis: The maleate salt can hydrolyze under acidic or basic conditions, releasing trimipramine and maleic acid.
  • Alkylation: The nitrogen atoms in the trimipramine structure can participate in alkylation reactions, potentially modifying its biological activity .

The primary biological activity of Trimipramine-D3 Maleate is its function as a serotonin receptor antagonist. It exhibits distinct pKis for various serotonin receptor subtypes:

  • 5-HT1C: pKi of 6.39
  • 5-HT2: pKi of 8.10
  • 5-HT1A: pKi of 4.66

These interactions suggest that Trimipramine-D3 Maleate may modulate serotonergic signaling pathways, which are critical in mood regulation and anxiety disorders .

The synthesis of Trimipramine-D3 Maleate involves several steps:

  • Preparation of Deuterated Precursors: Starting materials are deuterated to incorporate heavy hydrogen isotopes.
  • Formation of the Tricyclic Structure: The synthesis follows the general route for tricyclic antidepressants, involving cyclization reactions between appropriate amines and ketones.
  • Salt Formation: The final step involves reacting trimipramine with maleic acid to form the maleate salt, enhancing solubility and stability .

Trimipramine-D3 Maleate has several applications, particularly in research settings:

  • Pharmacokinetic Studies: Due to its deuterated nature, it is used to trace metabolic pathways and study drug behavior in biological systems.
  • Neuroscience Research: It aids in understanding serotonin's role in mood disorders and anxiety through receptor binding studies.
  • Drug Development: It serves as a reference compound for developing new antidepressants with improved efficacy and safety profiles .

Interaction studies involving Trimipramine-D3 Maleate focus on its binding affinity with various receptors and transporters. Notably, it interacts selectively with serotonin receptors, which is crucial for developing targeted therapies for depression and anxiety disorders. Additionally, studies may explore its interactions with other neurotransmitter systems to understand potential side effects or synergistic effects when combined with other medications .

Trimipramine-D3 Maleate shares structural and functional similarities with several other tricyclic antidepressants. Here are some comparable compounds:

Compound NameStructure TypeKey ActivityUnique Features
AmitriptylineTricyclicSerotonin/Norepinephrine reuptake inhibitorMore sedative effects; widely used
NortriptylineTricyclicSerotonin/Norepinephrine reuptake inhibitorActive metabolite of amitriptyline
ClomipramineTricyclicSerotonin reuptake inhibitorStronger affinity for serotonin receptors
DesipramineTricyclicNorepinephrine reuptake inhibitorLess sedative; more stimulating

Trimipramine-D3 Maleate's unique feature lies in its deuterated structure, allowing for precise tracking in metabolic studies while retaining the pharmacological properties associated with traditional tricyclic antidepressants .

Dates

Modify: 2023-08-15

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